molecular formula C20H20N2O6S B2801842 3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941879-02-3

3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2801842
CAS No.: 941879-02-3
M. Wt: 416.45
InChI Key: ZLVYUOKJFNJRBY-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O6S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has shown that compounds similar to 3-(4-((4-Methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxamide exhibit antibacterial activity. A study focused on the synthesis of related compounds demonstrated their effectiveness in combating bacterial infections (Aghekyan et al., 2020).

Cell Adhesion Inhibition

Some derivatives of benzofuran, which are structurally related to the compound , have been found to inhibit cell adhesion. This inhibition is relevant in the context of inflammation and immune responses. A particular study identified compounds that effectively inhibited the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

β-Amyloid Aggregation Inhibition

Compounds similar to this compound have been synthesized for the purpose of inhibiting β-amyloid aggregation, which is a key factor in Alzheimer's disease. A specific compound demonstrated potent inhibitory effects on β-amyloid aggregation (Choi et al., 2003).

Antimicrobial and Anti-inflammatory Activity

New derivatives of benzofuran-2-carboxamide, which include compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity in combating microbial infections and reducing inflammation (Lavanya et al., 2017).

PET Imaging of MMPs

Derivatives of (4-methoxyphenyl)sulfonyl, a component of the compound , have been synthesized for use in PET imaging of matrix metalloproteinases (MMPs), which play a critical role in various pathological processes. These compounds have shown high in vitro MMP inhibition potencies (Wagner et al., 2007).

Anti-inflammatory and Analgesic Properties

Research on compounds structurally related to this compound indicates their potential in anti-inflammatory and analgesic applications. Studies have shown that these compounds can effectively reduce inflammation and pain (Okunrobo et al., 2006).

Antioxidant Activity

A class of functionalized benzofuran derivatives, which are structurally similar to the compound , has been shown to possess significant antioxidant properties. This makes them potentially useful in combating oxidative stress-related diseases (Rangaswamy et al., 2017).

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)28-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYUOKJFNJRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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